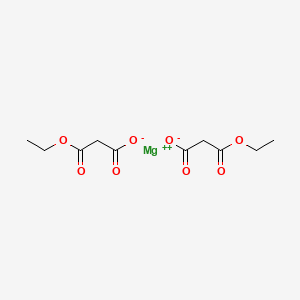
Anamecouldnotbegeneratedforthisstructure
Übersicht
Beschreibung
Anamecouldnotbegeneratedforthisstructure is a useful research compound. Its molecular formula is C19H13N3O and its molecular weight is 299.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Inquiry and Logical Processes : Karl R. Popper's study emphasizes that science is a multi-stage logical process, where issues at any stage can lead to inconclusive or contradictory results. Understanding the relationship between theory and experiment is crucial, and this principle can be applied to research involving complex structures (Popper, 1977).
BioMEMS in Biological and Biomedical Applications : The advancements in Biomedical or Biological Micro-Electro-Mechanical Systems (BioMEMS) are significant in diagnostics, sensing, and detection. This technology could potentially be used for the analysis of complex structures in biomedical fields (Bashir, 2004).
Material Degradation in Biological Media : Research by Peña et al. on the degradation behavior of poly(ɛ-caprolactone) in biological media can provide insights into how materials, possibly including complex structures like "Anamecouldnotbegeneratedforthisstructure," behave under biological conditions (Peña et al., 2006).
Causal Inference in Earth System Sciences : Runge et al. discuss the importance of causal inference methods in Earth system sciences. Understanding causality, as opposed to mere correlation, is essential in studying complex systems, which could be relevant for understanding "this compound" in an environmental context (Runge et al., 2019).
Microfluidics in Neuroscience Research : The use of BioMEMS and microfluidics in neuroscience highlights the capability to control cellular environments. This technology could be useful for studying complex structures in neuroscientific research (Park et al., 2013).
Wirkmechanismus
Target of Action
Furan derivatives have been known to interact with various targets, including the adenosine receptor a2a .
Mode of Action
Furan derivatives are known for their diverse biological activities, which can be attributed to their ability to interact with various biological targets
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities
Result of Action
Furan derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects . The specific effects of this compound may vary depending on its targets and mode of action.
Eigenschaften
IUPAC Name |
4-(furan-2-yl)-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c1-3-9-20-15(6-1)17-12-14(19-8-5-11-23-19)13-18(22-17)16-7-2-4-10-21-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHUPYNXILOLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of metal complexes have been synthesized with ftpy, and what are their potential applications?
A2: Researchers have successfully synthesized ftpy complexes with various transition metals, including iron (Fe), copper (Cu), zinc (Zn), cadmium (Cd), nickel (Ni), cobalt (Co), and ruthenium (Ru) [, , , , , , ]. These complexes exhibit diverse structural motifs and properties. For instance:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3132625.png)



![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester](/img/structure/B3132650.png)

![Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3132680.png)


![1,3-Diethyl 2-[(4-chlorophenyl)-methyl]propanedioate](/img/structure/B3132695.png)
